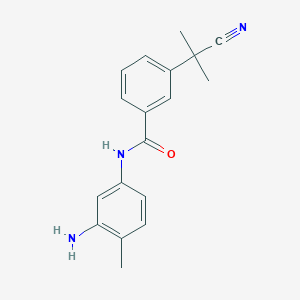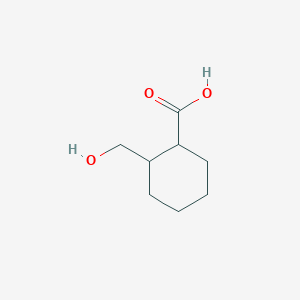
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is known for its unique structural features, including a cyclohexane ring with a hydroxyl group and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the esterification of cis-2-hydroxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ethyl cis-2-hydroxy-1-cyclohexanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial to achieve high-quality product .
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Employed in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of ethyl cis-2-hydroxy-1-cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
類似化合物との比較
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Ethyl trans-2-hydroxy-1-cyclohexanecarboxylate: Differing in the stereochemistry of the hydroxyl group.
Ethyl 2-hydroxycyclohexanecarboxylate: Lacking the cis configuration.
Ethyl 2-hydroxy-3,3-dimethylbutyric acid: Featuring a different carbon skeleton.
These comparisons highlight the unique structural and chemical properties of ethyl cis-2-hydroxy-1-cyclohexanecarboxylate, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
2-(hydroxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7,9H,1-5H2,(H,10,11) |
InChIキー |
SHDCPKOVNWRERY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


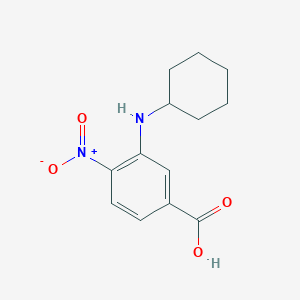
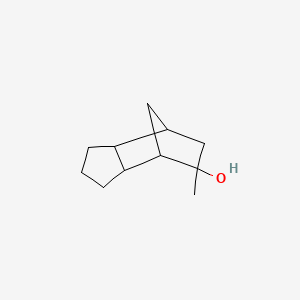
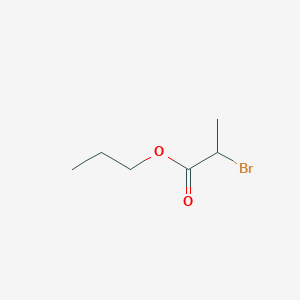
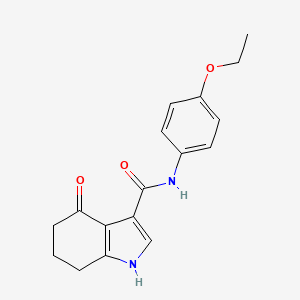
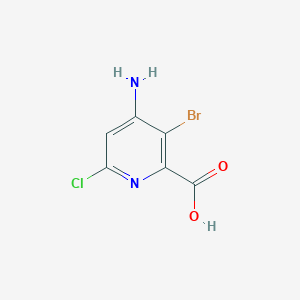
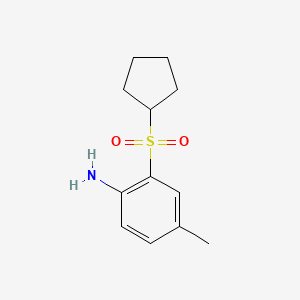
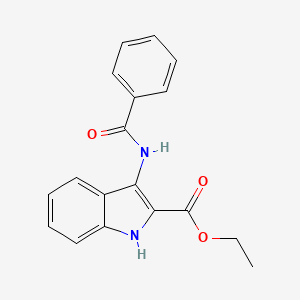
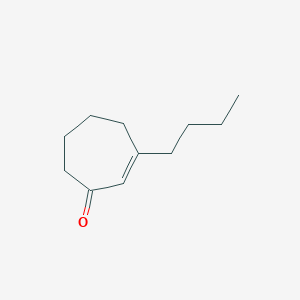
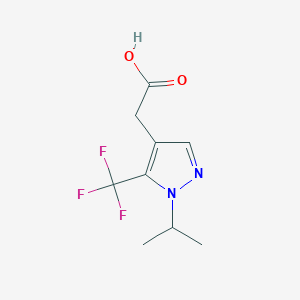
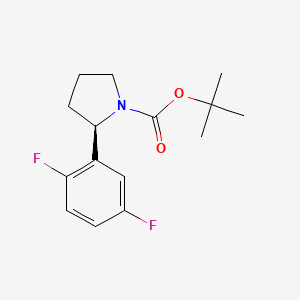
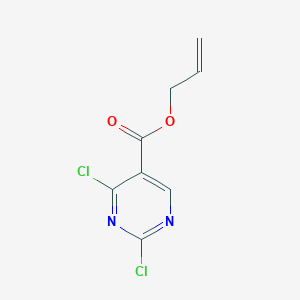
![Spiro[indoline-3,3'-piperidin]-2-one](/img/structure/B8737299.png)
![Methyl 7-hydroxybenzo[b]thiophene-6-carboxylate](/img/structure/B8737306.png)
